2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a methoxybenzoyl group, and a methylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide involves multiple steps, including the formation of the naphthyridine core and the subsequent attachment of the methoxybenzoyl and methylphenylacetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the naphthyridine core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core and the attached functional groups can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives and molecules with methoxybenzoyl or methylphenylacetamide groups. Compared to these compounds, 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide may exhibit unique properties due to its specific structure and functional groups. Some similar compounds include:
- 2-(3-methyl-4-methoxybenzoyl)benzoic acid
- 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications.
Biological Activity
The compound 2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide is a derivative of naphthyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 320.38 g/mol
IUPAC Name: this compound
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 5.12 | |
MCF-7 (Breast Cancer) | 6.45 | |
A549 (Lung Cancer) | 7.30 |
The compound exhibited significant cytotoxicity across these cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways and modulates the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to upregulate Bax and downregulate Bcl-2, leading to increased apoptosis in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is often influenced by their structural features. Modifications at the benzoyl and acetamide moieties significantly affect their potency. For instance:
- Methoxy Substitution: The presence of a methoxy group on the benzoyl ring enhances lipophilicity, improving cellular uptake.
- Methyl Substitution: The methyl group at position 7 on the naphthyridine core appears to contribute to increased cytotoxicity by stabilizing the molecule's conformation for better interaction with biological targets.
Case Studies
A detailed case study involving the synthesis and biological evaluation of this compound highlighted its promising activity against multidrug-resistant cancer cell lines. In vitro assays demonstrated that it could overcome resistance mechanisms commonly associated with traditional chemotherapeutics .
In a comparative study, this compound was evaluated alongside established chemotherapeutic agents such as cisplatin and doxorubicin. The results indicated that while cisplatin had an IC50 of approximately 0.24 µM against HeLa cells, the new compound showed a competitive profile with an IC50 of 5.12 µM, suggesting potential for further development .
Properties
IUPAC Name |
2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-4-9-19(10-5-16)28-23(30)15-29-14-22(24(31)18-7-11-20(33-3)12-8-18)25(32)21-13-6-17(2)27-26(21)29/h4-14H,15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMBHNWUYYIKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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